

Application Notes and Protocols for Azido-PEG11-Azide in PROTAC Synthesis

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Compound of Interest

Compound Name: Azido-PEG11-Azide

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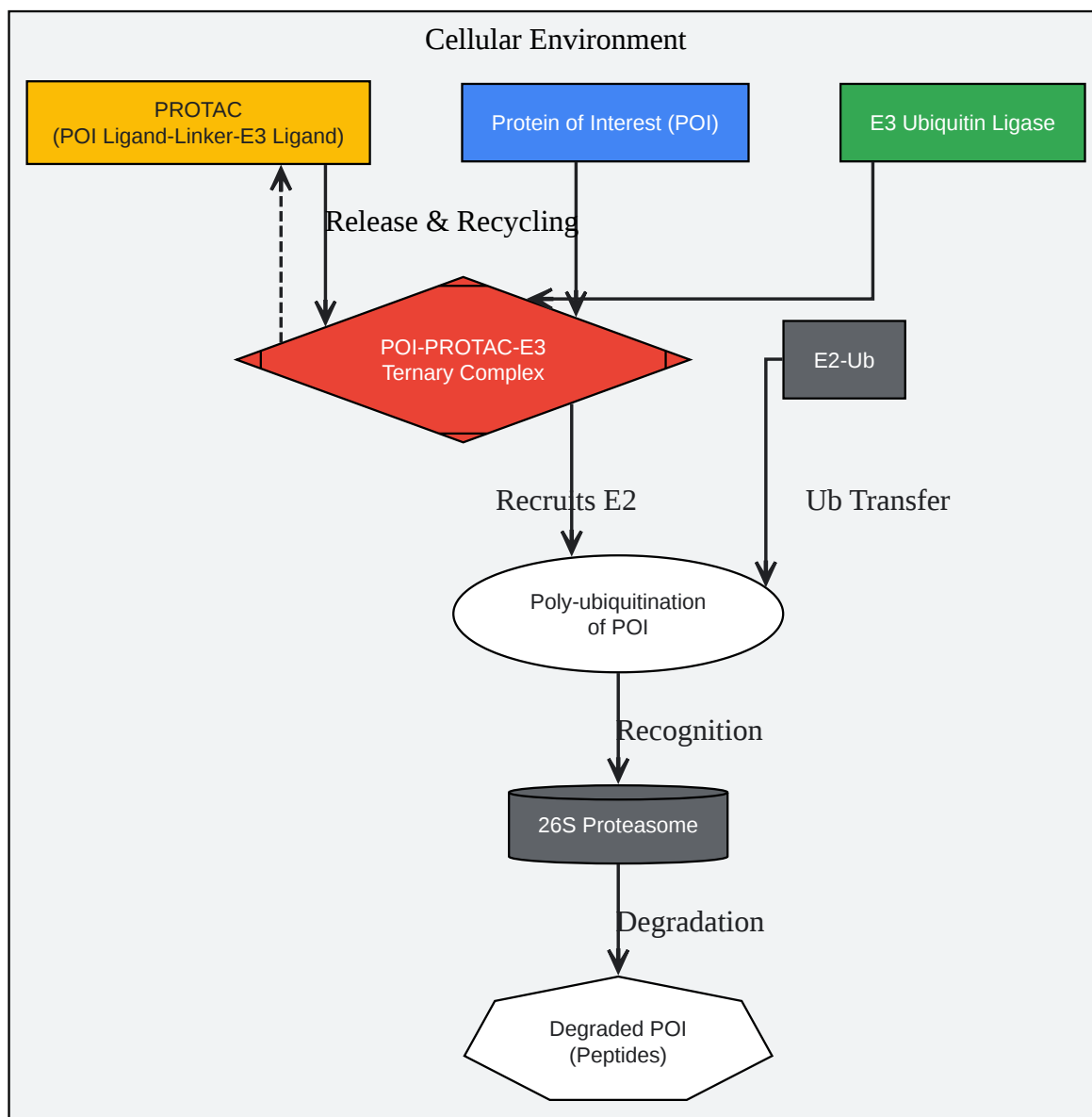
Introduction

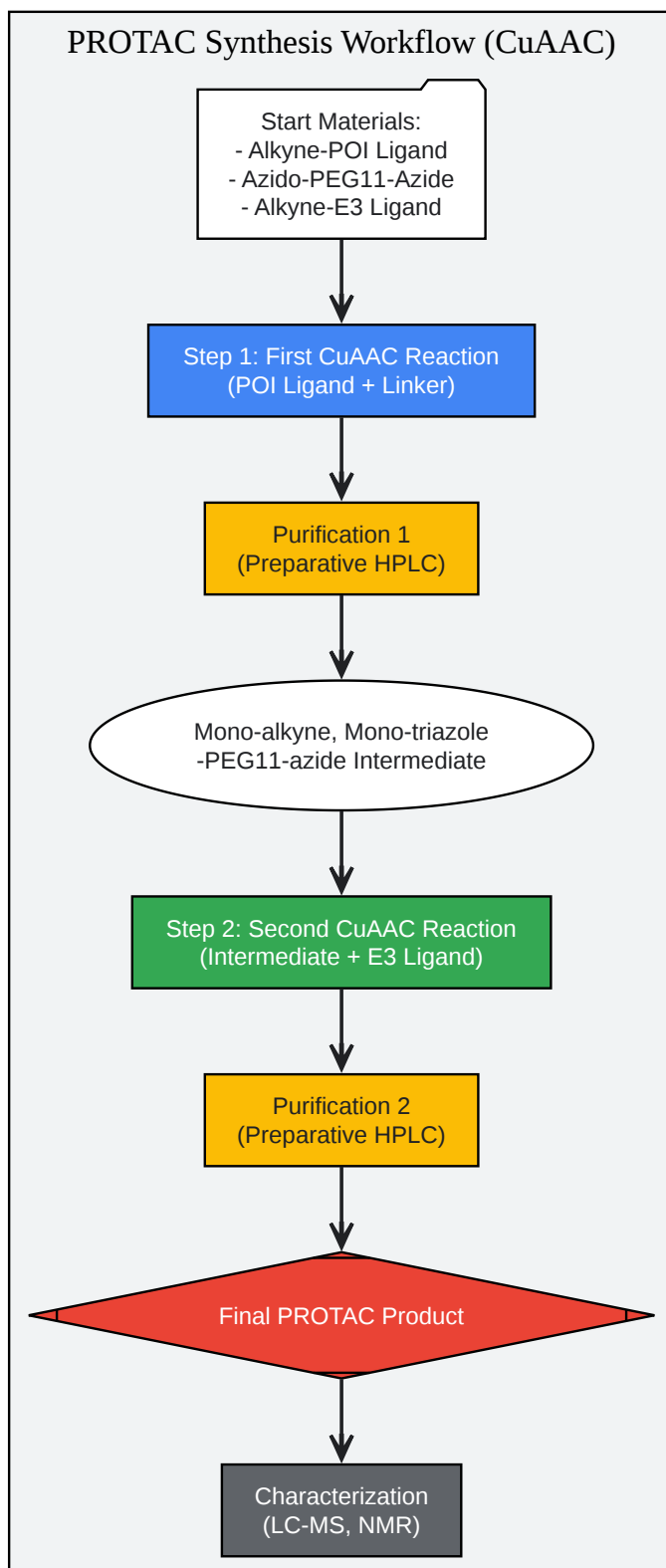
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A key component of a PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The nature of this linker is critical, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Azido-PEG11-Azide is a hydrophilic, flexible, and bifunctional linker that is increasingly utilized in PROTAC synthesis. The terminal azide groups provide reactive handles for efficient and specific conjugation to alkyne-functionalized ligands via "click chemistry," namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The polyethylene glycol (PEG) chain enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.^[1] This document provides detailed protocols for the synthesis of PROTACs using **Azido-PEG11-Azide** and for the subsequent evaluation of their degradation efficacy.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.





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References

- 1. precisepeg.com [precisepeg.com]
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